5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid 5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15989287
InChI: InChI=1S/C8H6N2O3/c11-5-1-2-10-7(3-5)6(4-9-10)8(12)13/h1-4,9H,(H,12,13)
SMILES:
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol

5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC15989287

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
IUPAC Name 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H6N2O3/c11-5-1-2-10-7(3-5)6(4-9-10)8(12)13/h1-4,9H,(H,12,13)
Standard InChI Key SAORLTAVELZVSJ-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CC1=O)C(=CN2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a pyrazolo[1,5-a]pyridine system, a bicyclic structure featuring a five-membered pyrazole ring fused to a six-membered pyridine ring. Key substitutions include:

  • A hydroxyl group (-OH) at position 5

  • A carboxylic acid (-COOH) at position 3 .

The IUPAC name, 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid, reflects this substitution pattern. Its SMILES notation is C1=CN2C(=C(C=N2)C(=O)O)C=C1O\text{C1=CN2C(=C(C=N2)C(=O)O)C=C1O}, and the InChIKey is KPAHXGSXTRKJCE-UHFFFAOYSA-N , shared with its brominated analog due to structural similarities .

Crystallographic and Stereochemical Data

While no direct crystallographic data for this compound is available, analogs like 5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (PubChem CID: 68507303) exhibit planar bicyclic systems with substituents influencing electronic distribution . The hydroxyl group likely participates in intramolecular hydrogen bonding, altering solubility and reactivity compared to halogenated derivatives.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H6N2O3\text{C}_8\text{H}_6\text{N}_2\text{O}_3
Molecular Weight194.15 g/mol
CAS Number1491327-16-2
SMILESC1=CN2C(=C(C=N2)C(=O)O)C=C1O

Synthetic Methodologies

Ester Hydrolysis Route

A common synthesis strategy for pyrazolo[1,5-a]pyridine-3-carboxylic acids involves hydrolyzing ethyl esters under basic conditions. For example:

  • Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is refluxed with NaOH in ethanol/water .

  • Acidification with HCl precipitates the carboxylic acid .

Decarboxylation and Functionalization

Alternative routes involve decarboxylation of precursors under acidic conditions (40% H2SO4\text{H}_2\text{SO}_4) followed by Vilsmeier-Haack formylation or reoxidation of alcohols . For instance:

  • Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-22-4) undergoes hydrolysis to 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid , suggesting analogous pathways for the 5-hydroxy derivative.

Physicochemical Properties

Solubility and Lipophilicity

The carboxylic acid and hydroxyl groups enhance hydrophilicity compared to non-polar analogs. Estimated solubility in aqueous buffers (pH 7.4) is ~10–20 mM, while logP values (calculated) range from -0.5 to 0.2, indicating moderate membrane permeability .

Stability Profile

  • Thermal Stability: Decomposes above 250°C without melting (differential scanning calorimetry inferred from analogs ).

  • pH Sensitivity: The carboxylic acid protonates below pH 3, affecting solubility and crystallinity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct 1H^1\text{H} NMR data for the compound is unavailable, the brominated analog (CAS: 1101121-05-4) shows:

  • Aromatic protons at δ 7.8–8.2 ppm .

  • Carboxylic acid proton at δ 13.1 ppm (broad) .

For the 5-hydroxy derivative, the hydroxyl proton is expected near δ 9–10 ppm, with downfield shifts due to hydrogen bonding.

Infrared (IR) Spectroscopy

Key absorptions include:

  • O-H stretch (hydroxyl): 3200–3500 cm1^{-1} .

  • C=O stretch (carboxylic acid): 1680–1720 cm1^{-1} .

Biological Activity and Applications

hDHODH Inhibition

Hydroxypyrazolo[1,5-a]pyridine derivatives inhibit hDHODH, a mitochondrial enzyme critical in pyrimidine biosynthesis . Compound 1 (IC50_{50} = 1.2 nM) from shares structural motifs with the target compound, suggesting potential activity in acute myeloid leukemia (AML) therapy.

Structure-Activity Relationships (SAR)

  • Hydroxyl Group: Enhances binding to Arg136 via hydrogen bonding .

  • Carboxylic Acid: Forms ionic interactions with Gln47, stabilizing the enzyme-inhibitor complex .

Table 2: Comparative Enzymatic Activity

CompoundIC50_{50} (nM)EC50_{50} (THP1 differentiation)
Brequinar (Clinical)265265
1 (Hydroxypyrazolo)1.232.8
5-Hydroxy Analog (Predicted)~5–10~50–100

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